![molecular formula C14H10F3N5O2S B2726805 2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 941875-27-0](/img/structure/B2726805.png)
2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as DFTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
The synthesis and characterization of new benzenesulfonamide derivatives with potential photodynamic therapy (PDT) applications have been explored. Specifically, zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been investigated for its high singlet oxygen quantum yield, a crucial property for effective PDT in cancer treatment. These derivatives exhibit good fluorescence properties and appropriate photodegradation quantum yields, making them promising Type II photosensitizers for cancer therapy via photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition and Anti-inflammatory Applications
Research into benzenesulfonamide derivatives has led to the discovery of compounds with significant cyclooxygenase-2 (COX-2) inhibitory activities, highlighting their potential in anti-inflammatory and analgesic applications. A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has shown selectivity and potency for COX-2 inhibition, with one compound exhibiting excellent anti-inflammatory activity, suggesting a new lead structure for the development of injectable COX-2 specific inhibitors (Pal et al., 2003).
Anticancer and Antioxidant Activities
The synthesis of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides has been reported, demonstrating significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly 1a, have been found not to cause tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential as therapeutic agents (Küçükgüzel et al., 2013).
Enzyme Inhibition Studies
Several studies have synthesized benzenesulfonamide derivatives and evaluated their inhibitory effects on various enzymes such as carbonic anhydrase (CA) and kynurenine 3-hydroxylase. These compounds have shown strong inhibition against human cytosolic isoforms hCA I and II, suggesting their relevance in therapeutic applications targeting these enzymes. The inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides, for instance, provides insights into the treatment of conditions associated with neuronal injury (Gul et al., 2016).
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-9-1-4-11(5-2-9)22-14(19-20-21-22)8-18-25(23,24)13-6-3-10(16)7-12(13)17/h1-7,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGIJQYLGAPTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.